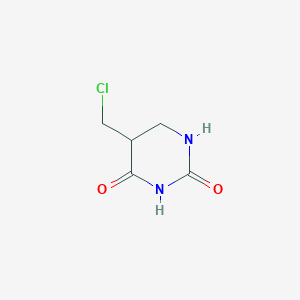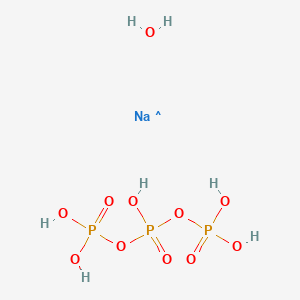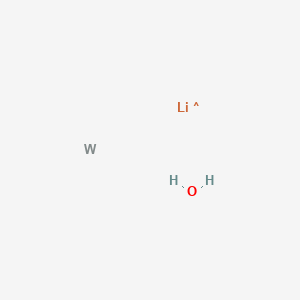
5-(Chloromethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a chloromethyl group attached to the diazinane ring, which consists of two nitrogen atoms and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-diazinane-2,4-dione typically involves the chlorination of a precursor compound. One common method is the reaction of 1,3-diazinane-2,4-dione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the precursor compound and chloromethylating agent are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloromethyl group.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 5-Methyl-1,3-diazinane-2,4-dione.
Substitution: Hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
5-(Chloromethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,3-diazinane-2,4-dione involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-methoxy-benzaldehyde
- 5-(Chloromethyl)-2-hydroxyl-benzaldehyde
- 5-(Hydroxymethyl)-1,3-diazinane-2,4-dione
Uniqueness
5-(Chloromethyl)-1,3-diazinane-2,4-dione is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the diazinane ring. This combination makes it a versatile compound for various applications, particularly in synthetic chemistry and materials science.
Properties
Molecular Formula |
C5H7ClN2O2 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,1-2H2,(H2,7,8,9,10) |
InChI Key |
DUQMOEIKKZPCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)

![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)


![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)


![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
